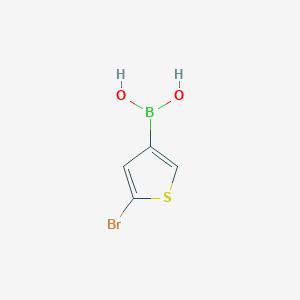

(5-Bromothiophen-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-bromothiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBLJDKWBHBTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromothiophen 3 Yl Boronic Acid and Analogs

Strategic Approaches to Thiophen-ylboronic Acid Formation

The formation of the thiophen-ylboronic acid moiety is a key step that can be achieved through several reliable methods. These approaches typically involve the generation of a nucleophilic organometallic thiophene (B33073) species, which is then quenched with a boron-containing electrophile.

Directed Ortho-Metalation (DoM) and Subsequent Boronation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, including thiophene. wikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org For thiophene derivatives, while C-2 lithiation is generally favored due to the electronic nature of the ring, a strategically placed DMG can direct metalation to other positions. uwindsor.ca

In the synthesis of thiophen-3-ylboronic acids, a DMG at the 2- or 4-position can direct lithiation to the 3-position. The resulting aryllithium intermediate is then trapped with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. thieme-connect.comnih.gov The strength of the DMG and the reaction conditions, including the choice of organolithium base and solvent, are critical for achieving high regioselectivity and yield. baranlab.orgorganic-chemistry.org

Table 1: Common Directing Metalation Groups (DMGs) for DoM Reactions

| Directing Group | Relative Strength |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -NR₂ | Moderate |

Halogen-Metal Exchange Reactions and Boronate Quenching

Halogen-metal exchange is a widely used and efficient method for the preparation of organometallic reagents from organic halides. wikipedia.org This reaction is particularly useful for the synthesis of thiophenylboronic acids from brominated thiophenes. The exchange is typically rapid, especially with organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgethz.ch

For the synthesis of (5-bromothiophen-3-yl)boronic acid, a common starting material is 3,5-dibromothiophene. By carefully controlling the stoichiometry and reaction temperature, a selective halogen-metal exchange can be achieved at the 3-position. The resulting 5-bromo-3-lithiothiophene is then quenched with a trialkyl borate to form the boronate ester, which upon hydrolysis, affords the target boronic acid. thieme-connect.com Studies have shown that deprotonation can sometimes compete with halogen-metal exchange, and careful optimization of reaction conditions is necessary. nih.gov

Transmetalation Routes from Organometallic Precursors

Transmetalation offers another pathway to thiophenylboronic acids. rsc.orgrsc.org This process involves the exchange of a metal from an organometallic compound to a boron-containing reagent. For instance, an organotin or organosilicon derivative of thiophene can react with a boron halide (e.g., BBr₃ or BCl₃) to form the corresponding dichloroborane, which is then hydrolyzed to the boronic acid. nih.gov

Another common transmetalation route involves the use of Grignard reagents. A thienylmagnesium halide, prepared from the corresponding bromothiophene and magnesium metal, can be reacted with a trialkyl borate. ethz.ch This method is often favored due to the milder reaction conditions compared to those required for organolithium reagents.

Introduction of Bromine on the Thiophene Ring System

The regioselective introduction of bromine onto the thiophene ring is a crucial step in the synthesis of this compound and its analogs. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic bromination. iust.ac.ir

Regioselective Bromination of Thiophene Derivatives

The bromination of thiophene itself is highly regioselective, with a strong preference for the 2- and 5-positions. iust.ac.irtandfonline.comstudysmarter.co.uk To achieve bromination at the 3- or 4-position, the 2- and 5-positions must be blocked, or a directing group must be employed. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. tandfonline.com The choice of solvent and reaction temperature can also influence the regioselectivity of the bromination.

For instance, starting with 3-substituted thiophenes, bromination with NBS often leads to the 2-bromo or 2,5-dibromo derivatives. tandfonline.com To obtain a 5-bromo-3-substituted thiophene, one might start with a 3-substituted-2,5-dibromothiophene and selectively remove the bromine at the 2-position via a halogen-metal exchange followed by protonation. thieme-connect.com

Table 2: Common Brominating Agents and Conditions

| Reagent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Acetic acid, room temperature | High for 2-position tandfonline.com |

| Bromine (Br₂) | Acetic acid or other solvents | Can lead to polysubstitution iust.ac.ir |

| Sodium Bromide/Sodium Bromate | Aqueous acidic medium | Alternative to liquid bromine rsc.org |

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the stepwise and selective modification of a molecule at different positions without interfering with existing functional groups. nih.govnih.gov In the context of synthesizing this compound, this strategy is paramount.

A typical orthogonal approach would involve first establishing the desired substitution pattern on the thiophene ring before introducing the boronic acid and bromine functionalities. For example, one could start with a pre-functionalized thiophene, perform a regioselective bromination, and then carry out a halogen-metal exchange followed by borylation at a different position. The differential reactivity of various halogens (e.g., iodine vs. bromine) can also be exploited for selective metal-halogen exchange reactions. thieme-connect.comethz.ch This allows for the precise construction of complex, multi-substituted thiophene derivatives.

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of solvent systems, precise temperature control, and the stoichiometry of the reactants.

Solvent Systems and Temperature Control

The selection of an appropriate solvent system and the maintenance of optimal temperature are crucial for maximizing the yield and purity of this compound. Ethereal solvents, such as tetrahydrofuran (B95107) (THF), are commonly employed in the synthesis of boronic acids and their esters. google.com For instance, the synthesis of [3,3'-Bipyridin]-5-ylboronic acid, a related heterocyclic boronic acid, utilizes a mixture of toluene (B28343) and THF. chemicalbook.com The reaction is initiated at a low temperature of -40°C and then allowed to warm to -20°C. chemicalbook.com This careful temperature control is essential to manage the reactivity of the organolithium reagent used in the process. chemicalbook.com Similarly, the synthesis of phenyl-d5-boronic acid is conducted in THF at an initial temperature of -78°C, which is then allowed to rise to room temperature over several hours. chemicalbook.com

The reaction temperature can significantly influence the reaction's efficiency. For some boronic acid syntheses, ambient temperatures (around 25°C) are sufficient, with reactions typically completing within 1 to 3 hours. google.com However, in other cases, heating may be necessary. For example, in the synthesis of a specific boronic acid derivative, heating at reflux was found to improve the conversion of an electron-deficient substrate. researchgate.net

Stoichiometric Considerations and Reagent Purity

The stoichiometry of the reactants, which refers to the precise molar ratios of the starting materials, is a critical factor that can significantly impact the outcome of the synthesis. An excess of certain reagents may be required to drive the reaction to completion. For example, an increased stoichiometry of boronic acid was found to facilitate a higher turnover to the desired product in a particular reaction. researchgate.net In the synthesis of chiral alcohols using stoichiometric boron reagents, the use of these reagents in precise amounts is fundamental to the reaction mechanism. acsgcipr.org

Synthesis of Advanced Boronic Acid Derivatives and Complexes

To enhance the stability and utility of this compound, it is often converted into more advanced derivatives, such as boronic esters and stable adducts. These derivatives can be easier to handle, purify, and store, and they often exhibit improved performance in subsequent reactions.

Preparation of Boronic Esters (e.g., Pinacol (B44631) Esters)

Boronic esters, particularly pinacol esters, are widely used derivatives of boronic acids. They are generally more stable and less prone to dehydration and protodeboronation than the corresponding boronic acids. The synthesis of pinacol esters can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with pinacolborane (HBpin) at ambient temperature in a solvent like THF. escholarship.orgorganic-chemistry.org This method is efficient and provides the desired boronic ester in good yields. escholarship.org

Another method for preparing pinacol esters is the reaction of the boronic acid with pinacol. orgsyn.org This reaction is typically carried out in a suitable solvent such as diethyl ether in the presence of a drying agent like magnesium sulfate. orgsyn.org The crude boronic ester can then be purified by distillation. orgsyn.org The synthesis of thiophene-containing conjugated polymers has been successfully achieved using 2,5-thiophenebis(boronic acid) derivatives, highlighting the utility of these esters in polymerization reactions. rsc.org

The table below summarizes a general procedure for the synthesis of an isobutylboronic acid pinacol ester.

| Reactant | Amount | Equivalents |

| Isobutylboronic acid | 25.0 g | 1.0 |

| Pinacol | 29.0 g | 1.0 |

| Magnesium sulfate | 44.3 g | 1.5 |

| Diethyl ether | 300 mL | - |

| Table 1: Example reactants for the synthesis of isobutylboronic acid pinacol ester. orgsyn.org |

Formation of Stable Boronic Acid Adducts (e.g., DABO Boronates)

To overcome the instability of some boronic acids, stable adducts can be formed. Diethanolamine (B148213) (DEA) complexed heterocyclic boronic acids, known as DABO boronates, are air-stable, solid compounds that can be easily handled and stored for extended periods without noticeable degradation. nih.govnih.gov This is in contrast to their boronic acid counterparts, which can be unstable. nih.gov

The preparation of DABO boronates is a straightforward and efficient process. nih.gov It involves stirring the boronic acid with diethanolamine in a solvent like dichloromethane (B109758) at room temperature. nih.gov The resulting solid product can be isolated in high yield by filtration and recrystallization. nih.gov These stable adducts can be used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling, often in the presence of water or a protic co-solvent. nih.govnih.govamanote.com The formation of these stable bicyclic structures occurs due to the strong intramolecular coordination between the nitrogen and boron atoms. researchgate.net

A general procedure for the synthesis of a 2-Benzofuranyl DABO boronate resulted in a 99% yield of a white solid. nih.gov This highlights the efficiency of this method for creating stable and usable boronic acid derivatives.

The table below provides an overview of the synthesis of a DABO boronate.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 2-Benzofuranylboronic acid | Diethanolamine | Dichloromethane | Room Temperature, 20 min | 2-Benzofuranyl DABO boronate | 99% |

| Table 2: Synthesis of a 2-Benzofuranyl DABO boronate. nih.gov |

Reactivity and Mechanistic Investigations of 5 Bromothiophen 3 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(5-Bromothiophen-3-yl)boronic acid is a versatile building block in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. researchgate.net These reactions offer a powerful tool for synthesizing a wide array of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like this compound) with an organic halide or triflate. researchgate.netorganic-chemistry.org This reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps involving a palladium catalyst. researchgate.net

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. researchgate.net The reactivity of the halide is crucial, with the reaction rate generally following the trend I > Br > Cl.

Transmetalation: This is a key step where the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base, which forms a more nucleophilic borate (B1201080) species (R-B(OH)₃⁻). nih.gov This borate then reacts with the palladium(II) halide complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of this transfer has been a subject of extensive study. nih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The choice of ligand and palladium precursor significantly impacts the efficiency and scope of the Suzuki-Miyaura coupling.

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). These precursors generate the active Pd(0) species in situ.

Ligands: Phosphine (B1218219) ligands are most commonly employed to stabilize the palladium catalyst and modulate its reactivity. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphines (e.g., SPhos, XPhos), have been shown to be highly effective, particularly for coupling less reactive aryl chlorides. nih.gov The ligand's steric bulk can promote the formation of the active monoligated Pd(0) species, while its electron-donating ability can facilitate the oxidative addition step. The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for these transformations.

The base and solvent system are critical parameters that can dramatically influence the outcome of a Suzuki-Miyaura coupling.

Base: The base plays multiple roles in the catalytic cycle. Its primary function is to activate the boronic acid by converting it to a more reactive borate anion. nih.gov Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and nature of the base can affect the reaction rate and can also influence side reactions such as protodeboronation (cleavage of the C-B bond by a proton source). The choice of base is often interdependent with the solvent system.

This compound can be coupled with a wide variety of aryl and heteroaryl halides and pseudohalides, demonstrating its versatility in organic synthesis. While comprehensive data for this specific boronic acid is distributed across various studies, the following examples illustrate the scope of similar reactions involving thiophene (B33073) boronic acids and bromothiophenes.

The Suzuki-Miyaura coupling of thiophene derivatives has been successfully applied to a broad range of coupling partners. Thiophen-3-ylboronic acid and its derivatives can react with various aryl and heteroaryl bromides and chlorides. nih.govnih.gov Similarly, bromothiophenes can be coupled with a diverse set of aryl and heteroarylboronic acids. semanticscholar.orgresearchgate.net

| Thiophene Derivative | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Thiophen-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | THF/H₂O | 93 | nih.gov |

| Thiophen-3-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | THF/H₂O | 74 | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | semanticscholar.org |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 76 | semanticscholar.org |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 63 | semanticscholar.org |

| Thiophene Derivative | Heteroaryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Thiophen-3-ylboronic acid | 2-Bromopyridine | [PdCl(C₃H₅)]₂ | Tedicyp | K₃PO₄ | DME | Good | |

| Thiophen-2-ylboronic acid | 3-Bromopyridine | [PdCl(C₃H₅)]₂ | Tedicyp | K₃PO₄ | DME | Good | |

| 5-Formylthiophen-2-ylboronic acid | 4-Bromoanisole | XPhos-Pd-G4 | XPhos | K₃PO₄ | Toluene (B28343)/H₂O | High |

The data indicates that both electron-rich and electron-poor aryl halides can be effective coupling partners. The choice of catalyst and ligand system is crucial for achieving high yields, especially with less reactive chlorides. The use of potassium trifluoroborate salts of thiophene boronic acids can also be advantageous, as they are often more stable than the corresponding boronic acids. nih.gov

Chemo- and Regioselectivity in Cross-Coupling

Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application, this compound can also participate in other transition metal-catalyzed coupling reactions.

The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide, is another powerful tool for C-C bond formation. The C-Br bond in this compound is susceptible to Stille coupling. This allows for the introduction of various organic groups onto the thiophene ring using organostannane reagents.

The compatibility of the Stille coupling with the boronic acid functionality is a key consideration. Under typical Stille conditions (palladium catalyst, often in the absence of a base), the boronic acid group is generally stable and does not participate in the reaction. This allows for the selective functionalization of the C-Br bond, leaving the boronic acid available for subsequent transformations, such as a Suzuki-Miyaura coupling.

This compatibility further expands the synthetic utility of this compound, enabling the design of complex, multi-step synthetic sequences for the construction of sophisticated organic molecules.

Chan-Lam Coupling for C-Heteroatom Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, stands as a significant copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds. wikipedia.orgyoutube.com This reaction facilitates the linkage of an aryl boronic acid with an alcohol or an amine, yielding the corresponding aryl ethers or secondary aryl amines. wikipedia.org A key advantage of the Chan-Lam coupling is its ability to be performed at room temperature in the presence of air, offering a milder alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by copper complexes, and its scope has been expanded to include carboxylic acids for the synthesis of aryl-ester products. wikipedia.org

The mechanism, while complex due to the nature of copper reagents, is understood to involve the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes reductive elimination to form the desired product and a copper(I) species. wikipedia.org The catalytic cycle is often facilitated by an oxidant, which can be atmospheric oxygen, to reoxidize the copper(I) back to the active copper(II) state. organic-chemistry.org

In the context of this compound, the Chan-Lam coupling provides a direct route to introduce nitrogen, oxygen, or sulfur functionalities at the C3 position of the thiophene ring. For instance, the coupling of various arylboronic acids with N-heterocycles like pyrazoles and imidazoles has been successfully demonstrated. researchgate.netnih.gov These reactions often employ a copper catalyst, such as copper(II) acetate, and may be carried out in the presence of a base. organic-chemistry.orgresearchgate.net

The efficiency of the Chan-Lam coupling can be influenced by several factors, including the choice of catalyst, solvent, base, and the presence of ligands. st-andrews.ac.uk For example, copper(I) 3-methylsalicylate has been shown to mediate the N-arylation of aromatic heterocycles under mild conditions. researchgate.net While boronic acids are the conventional coupling partners, boronic acid pinacol (B44631) esters, which are often more stable and readily available, can also be used, sometimes requiring additives like boric acid to promote the reaction. nih.gov

The versatility of the Chan-Lam coupling is highlighted by its application in the synthesis of a wide array of compounds, including those with biological activity. wikipedia.org The reaction's tolerance to various functional groups makes it a valuable tool in medicinal chemistry and materials science for modifying complex molecules. researchgate.netrsc.org

Table 1: Examples of Chan-Lam Coupling Reactions with Arylboronic Acids

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| Amines/Anilines | Copper(II) acetate | 2,6-Lutidine | Dichloromethane (B109758) | Room Temp | N-Aryl Amines | organic-chemistry.org |

| N-Heterocycles | Copper(I) 3-methylsalicylate | K2CO3 | Methanol | 65 °C | N-Aryl Heterocycles | researchgate.net |

| Alcohols | Copper(II) acetate | Not specified | Not specified | Room Temp | Aryl Ethers | wikipedia.org |

| Thiols | CuSO4 | nBu4NOH | Ethanol | Room Temp | Aryl Sulfides | organic-chemistry.org |

| Pyrimidin-2(1H)-ones | Copper(II) acetate | Not specified | Acetonitrile (B52724) | Not specified | N1-Aryl Pyrimidines | nih.gov |

| N-Acylpyrazoles | Copper catalyst | None | Not specified | Not specified | N-Aryl Pyrazoles | researchgate.net |

Kumada and Negishi Coupling Variants

Beyond the widely used Suzuki coupling, this compound and its derivatives can participate in other cross-coupling reactions, notably variants of the Kumada and Negishi couplings, to form carbon-carbon bonds.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org For a boronic acid like this compound to be used in a Kumada-type reaction, it would first need to be converted into a Grignard reagent. However, a more direct application involves using the bromine atom on the thiophene ring as the handle for coupling with a Grignard reagent.

For instance, 2,4-dibromothiophene (B1333396) can undergo a double Suzuki coupling, and similar principles can be applied to Kumada couplings. nih.gov The regioselectivity of such reactions is a key consideration. In related thiophene systems, nickel-phosphine complexes have proven to be effective catalysts. acs.org The Kumada coupling is particularly advantageous for its use of readily available Grignard reagents and is a cost-effective method for creating unsymmetrical biaryls. organic-chemistry.org Its application extends to the synthesis of conjugated polymers like polythiophenes, which are valuable in organic electronics. wikipedia.org

Negishi Coupling

The Negishi coupling is a powerful reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org

To utilize this compound in a Negishi coupling, the boronic acid moiety would typically be converted into an organozinc reagent. Alternatively, the bromo-substituent on the thiophene ring can act as the electrophilic partner, reacting with a variety of organozinc compounds. youtube.comyoutube.com Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed and generally provide high yields. wikipedia.org

Recent advancements have focused on improving the generation of organozinc reagents and the development of more robust catalytic systems, including those that operate under continuous flow conditions. nih.gov The Negishi coupling has found broad application in the total synthesis of complex natural products and in the creation of functional materials. wikipedia.orgnih.gov

Table 2: Comparison of Kumada and Negishi Coupling Reactions

| Feature | Kumada Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Grignard Reagent (Organomagnesium) | Organozinc |

| Catalyst | Nickel or Palladium | Nickel or Palladium |

| Electrophile | Organic Halide | Organic Halide or Triflate |

| Key Advantage | Uses readily available Grignard reagents, cost-effective. organic-chemistry.org | High functional group tolerance, broad scope. wikipedia.org |

| Application with this compound | Typically involves the bromo-substituent as the coupling site. | Can involve either conversion of the boronic acid to an organozinc reagent or using the bromo-substituent. |

Non-Coupling Reactions and Synthetic Transformations

Functionalization via Electrophilic and Nucleophilic Pathways

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for a range of functionalization strategies beyond cross-coupling reactions.

Electrophilic Substitution:

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iq The positions on the thiophene ring exhibit different reactivities, which can be influenced by the existing substituents. For this compound, the bromine atom and the boronic acid group will direct incoming electrophiles. Electrophilic functionalization can include reactions such as nitration and halogenation. For instance, the nitration of arylboronic acids can be achieved under mild conditions, providing access to nitro-substituted thiophenes. nih.gov Similarly, ipso-substitution, where the boronic acid group itself is replaced by an electrophile, is a known transformation for arylboronic acids. researchgate.net This can be used to introduce hydroxyl, halogen, or nitro groups. nih.govresearchgate.net

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the thiophene ring is also more facile than on benzene, particularly when the ring is activated by electron-withdrawing groups. uoanbar.edu.iq In the case of this compound, the bromine atom can be displaced by a nucleophile, especially if the thiophene ring is further activated. The kinetics of nucleophilic aromatic substitution on nitro-substituted thiophenes with amines have been studied, providing insight into the reactivity of these systems. nih.gov The boronic acid group itself can also engage in nucleophilic interactions. Arylboronic acids can act as nucleophiles in certain contexts, such as in stereospecific substitution reactions, although this is less common. researchgate.net

Derivatization of the Thiophene Ring and Boronic Acid Moiety

The this compound scaffold offers multiple sites for derivatization, enabling the synthesis of a diverse range of compounds.

Derivatization of the Thiophene Ring:

The bromine atom at the 5-position is a key functional handle for various transformations. As discussed, it can participate in numerous cross-coupling reactions. It can also be a site for lithiation followed by quenching with an electrophile to introduce a wide variety of substituents.

Derivatization of the Boronic Acid Moiety:

The boronic acid group is highly versatile and can be transformed into other functional groups or used to form various boron-containing species. wikipedia.org

Conversion to Boronate Esters: Boronic acids readily react with diols, such as pinacol or N-methyliminodiacetic acid (MIDA), to form stable boronate esters. nih.govst-andrews.ac.uk These esters are often more stable, easier to handle, and can be purified by chromatography. The MIDA boronates, in particular, are known for their high stability and can be deprotected under mild conditions to regenerate the boronic acid.

Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) (KHF2) converts boronic acids into the corresponding potassium trifluoroborate salts (R-BF3K). These salts are typically crystalline solids that are stable to air and moisture, making them excellent coupling partners in Suzuki-Miyaura reactions.

Ipso-Substitution: The C-B bond can be cleaved and replaced with other functionalities. For example, treatment with copper(I) thiophene-2-carboxylate (B1233283) can lead to cyanation. nih.gov Oxidation can convert the boronic acid to a hydroxyl group, while treatment with N-halosuccinimides can introduce bromine or iodine. nih.gov

These derivatization strategies allow for the late-stage functionalization of molecules containing the this compound core, which is a powerful approach in medicinal chemistry and materials science.

Role as a Catalyst in Organic Transformations

While primarily utilized as reagents in cross-coupling reactions, arylboronic acids, in general, are emerging as catalysts in their own right for a variety of organic transformations. researchgate.netnih.gov Their catalytic activity stems from their nature as mild, organic-soluble Lewis acids. nih.gov

The catalytic applications of arylboronic acids often involve the activation of hydroxyl groups. nih.gov They can catalyze dehydrative reactions, such as the formation of ethers from alcohols and the alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. nih.govacs.org This activation is thought to proceed through the formation of a boronate ester intermediate.

Arylboronic acids have also been shown to catalyze amidation reactions between carboxylic acids and amines. rsc.org The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which then reacts with the amine. The efficiency of this catalysis can be enhanced by electron-withdrawing groups on the aryl ring of the boronic acid.

Although specific studies detailing the catalytic use of this compound are not prevalent, its structural features as an electron-deficient arylboronic acid (due to the influence of the thiophene ring and the bromo substituent) suggest it could be a competent catalyst in these types of transformations. The Lewis acidity of the boron center, a key factor in its catalytic activity, is influenced by the electronic nature of the aromatic substituent. nih.gov Therefore, the principles established for other arylboronic acid catalysts are likely applicable to this compound.

Table 3: Catalytic Applications of Arylboronic Acids

| Reaction Type | Role of Boronic Acid | Substrates | Product | Reference |

|---|---|---|---|---|

| Dehydrative C-O/C-C Bond Formation | Lewis Acid Catalyst | Alcohols, 1,3-Diketones | Ethers, Alkylated Products | nih.govnih.gov |

| Amidation | Catalyst for Amide Bond Formation | Carboxylic Acids, Amines | Amides | rsc.org |

| Aza-Michael Addition | Co-catalyst/Ligand | Hydroxamic acid, Quinone imine ketals | Bridged Cyclohexanes | nih.gov |

| C-3 Aminolysis of Epoxides | Catalyst for Ring Opening | 3,4-Epoxy Alcohols, Amines | Amino Alcohols | nih.gov |

Computational and Theoretical Studies of 5 Bromothiophen 3 Yl Boronic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of molecular properties at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their ground state properties. It has been successfully applied to study various aspects of boronic acid derivatives. For instance, DFT calculations have been used to analyze the structural and electronic properties of thiophene-based derivatives synthesized via Suzuki cross-coupling reactions. nih.gov These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic parameters.

In computational studies of related brominated thiophene (B33073) compounds, DFT at the B3LYP/6-311G+(d,p) level has been used to optimize molecular geometries. uomphysics.net This level of theory is also commonly employed to substantiate experimental results from techniques like X-ray diffraction. Furthermore, DFT has been instrumental in investigating the conformational and spectroscopic features of similar molecules like 3-bromophenylboronic acid. researchgate.net The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comtaylorandfrancis.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy often correlates with greater reactivity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy often correlates with greater reactivity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap suggests high reactivity and low kinetic stability. A large gap suggests high stability. taylorandfrancis.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated as (ELUMO - EHOMO) / 2. Higher hardness indicates lower reactivity. |

| Electronic Chemical Potential (μ) | Escaping tendency of electrons | Calculated as (EHOMO + ELUMO) / 2. Relates to the electronegativity of the molecule. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge | Calculated as μ2 / (2η). A higher value indicates a stronger electrophile. |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com It maps the electrostatic potential onto the electron density surface, where red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

MESP analysis is often used to identify the most likely sites for intermolecular interactions. For instance, in thiophene sulfonamide derivatives, the most negative electrostatic potential is typically located on the oxygen atoms of the carboxyl or sulfonyl groups, marking them as probable sites for electrophilic attack. researchgate.net Similarly, MESP analysis of chalcones containing a bromo-thiophene moiety helps in identifying the positive, negative, and neutral reactive sites within the molecular system. uomphysics.net

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic parameters, which aids in the structural validation and characterization of newly synthesized compounds.

Computational NMR Spectroscopy for Structural Validation

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating molecular structures. By calculating the theoretical chemical shifts of ¹H and ¹³C nuclei, researchers can compare them with experimental data to confirm the proposed structure. mdpi.com DFT-based methods are commonly used for these predictions.

Studies on boronic acids and their derivatives have shown that theoretical chemical shifts can be correlated with experimental values, although factors like solvent effects and conformational averaging need to be considered for accurate predictions. rsc.orgworktribe.com For complex molecules, computational NMR can help in reassigning ambiguous signals in the experimental spectra. mdpi.com For example, in a study of 3-bromophenylboronic acid, computational methods were used alongside experimental techniques to determine its spectroscopic features. researchgate.net

| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Hα (vinyl) | 7.08–7.12 | |||

| Hβ (vinyl) | 7.56–7.57 | |||

| Thiophene Protons | 7.15-7.85 | * |

*Specific calculated values for (5-Bromothiophen-3-yl)boronic acid require dedicated computational studies. The table illustrates the type of data generated. Data for related compounds can be found in the literature. uomphysics.net

UV-Vis Absorption and Emission Spectra Prediction

Time-dependent DFT (TD-DFT) is the primary computational method used to predict electronic absorption (UV-Vis) and emission spectra. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption.

For boronic acid derivatives, predicting UV-Vis spectra can help in understanding their photophysical properties. For example, boronic acid-modified polymer dots have been studied for their fluorescence properties. researchgate.net While aqueous solutions of simple boric acid may show complex spectral behavior, computational predictions for more complex derivatives can provide valuable insights. researchgate.net These predictions are crucial for designing materials with specific optical properties for applications like photodetectors. mdpi.com

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become a cornerstone in the study of reaction mechanisms involving organoboron compounds. For this compound, these studies are crucial for understanding its reactivity in pivotal transformations such as the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura cross-coupling is a multi-step catalytic cycle, and computational modeling is instrumental in mapping out the energy landscape of this process. This involves identifying the structures and energies of reactants, intermediates, products, and, most critically, the transition states that connect them. The characterization of these transition states allows for the determination of the rate-limiting step of the reaction. researchgate.net

For reactions involving heterocyclic boronic acids, computational studies have explored the key steps of oxidative addition, transmetalation, and reductive elimination. rsc.org DFT calculations can model the geometries of transition states, providing insights into the atomic interactions that stabilize or destabilize them. For instance, in the transmetalation step, which is often rate-determining, models can elucidate the transfer of the thiophenyl group from the boron atom to the palladium center. researchgate.net Studies on related systems have shown that the energy barrier for this step is sensitive to the nature of the boronic acid, the base, and the ligands on the palladium catalyst. nih.gov

Computational assessments can also reveal competing reaction pathways. For example, in addition to the desired cross-coupling, side reactions like protodeboronation (where the boronic acid group is replaced by a hydrogen atom) can occur. nih.gov Theoretical models help to understand the conditions under which these alternative pathways become favorable by calculating their respective activation energy barriers. nih.gov In some complex reactions, computational modeling has been essential to explain unexpected product formations, such as unique annulations, by revealing plausible, low-energy reaction pathways that were not initially considered. mdpi.com

The reactivity of this compound in catalytic cycles is governed by a delicate balance of electronic and steric factors. Computational models provide a quantitative framework for dissecting these influences. The bromine atom and the sulfur heteroatom in the thiophene ring exert specific electronic effects that modulate the reactivity of the boronic acid moiety.

Electronic Effects: The electron-withdrawing nature of the bromine atom and the electronic properties of the thiophene ring influence the acidity of the boronic acid and the nucleophilicity of the thiophenyl group during transmetalation. researchgate.net Computational studies on various arylboronic acids have demonstrated that electron-withdrawing substituents can impact reaction rates. rsc.org In some catalytic systems, increasing the electron-withdrawing effect can enhance the reaction rate up to a certain point, after which it may decrease activity by affecting the formation rate of a key reactive intermediate. rsc.org DFT can quantify these effects by calculating atomic charges and orbital energies, revealing how substituents influence the electron density at the reaction center.

Steric Effects: Steric hindrance plays a critical role, particularly in the interaction between the boronic acid and the bulky palladium catalyst complex. mdpi.com Computational methods like the Activation Strain Model (ASM) can be used to separate the total activation energy of a reaction step into two components: the strain energy (the energy required to deform the reactants into their transition state geometries) and the interaction energy (the actual interaction between the deformed reactants). mdpi.com This analysis can reveal whether a high energy barrier is due to steric repulsion (high strain energy) or unfavorable electronic interactions (low interaction energy). For substituted thiophenes, the position of the bromine atom relative to the boronic acid group creates a specific steric profile that influences how the molecule approaches the catalyst's active site. rsc.org

Calculation of Reactivity Descriptors

Conceptual DFT provides a set of chemical reactivity descriptors that can predict the behavior of molecules based on their electronic structure. These descriptors are calculated from the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less polarizable and less reactive. A "soft" molecule has a small HOMO-LUMO gap, indicating it is more polarizable and more reactive. researchgate.net

Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (S): S = 1 / η

These descriptors are valuable for understanding the reactivity of this compound in the context of Pearson's Hard and Soft Acids and Bases (HSAB) principle, which can predict the favorability of the interaction between the boronic acid (a soft base) and the palladium catalyst (a soft acid).

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system. It is related to the electronegativity of the molecule. The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.netresearchgate.net

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A higher electrophilicity index indicates a greater capacity to act as an electrophile. These calculations help to quantify the electrophilic/nucleophilic character of this compound and its reaction partners.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule gains an electron. wikipedia.org Within the framework of Koopman's theorem, these can be approximated directly from the frontier orbital energies. researchgate.net

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

These values are fundamental indicators of a molecule's ability to participate in electron transfer processes, which are central to the oxidative addition and reductive elimination steps in many catalytic cycles. researchgate.netresearchgate.net

The table below presents a hypothetical set of reactivity descriptors for this compound, calculated using DFT, to illustrate the application of these theoretical concepts. The values are representative examples based on studies of similar thiophene derivatives. researchgate.netresearchgate.net

| Reactivity Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.5 - 7.5 |

| Electron Affinity (EA) | EA ≈ -ELUMO | 1.0 - 2.0 |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 2.5 - 3.0 |

| Electronic Chemical Potential (μ) | μ = -(IP + EA) / 2 | -4.0 - -4.5 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.8 - 3.5 |

Advanced Applications of 5 Bromothiophen 3 Yl Boronic Acid in Materials Science and Organic Electronic Devices

(5-Bromothiophen-3-yl)boronic acid has emerged as a critical building block in the fields of materials science and organic electronics. Its unique structure, featuring a thiophene (B33073) ring functionalized with both a bromine atom and a boronic acid group, provides synthetic versatility. This allows for its incorporation into a wide array of functional organic molecules and polymers through selective cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatility is pivotal for the development of next-generation organic electronic devices.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of (5-Bromothiophen-3-yl)boronic acid. These techniques provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms.

Advanced NMR Spectroscopy (e.g., 2D NMR, Variable-Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organic molecules. For this compound, a combination of 1D and 2D NMR experiments would be required for complete structural assignment.

¹H NMR: This would show distinct signals for the two protons on the thiophene (B33073) ring. Their chemical shifts and coupling constants would confirm their relative positions (at C2 and C4). The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them difficult to observe or appear over a wide chemical shift range.

¹³C NMR: This spectrum would reveal four signals for the thiophene ring carbons. The carbon atom attached to the bromine (C5) would be shifted due to the heavy atom effect, while the carbon bonded to the boronic acid group (C3) would also have a characteristic chemical shift.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B is NMR active and provides direct information about the boron atom's chemical environment. nih.govnsf.gov For a trigonal planar boronic acid, a characteristic broad signal would be expected. nih.govnsf.gov The chemical shift, typically between 20 and 30 ppm, would confirm the sp² hybridization state of the boron atom. rsc.orgmdpi.com

Variable-Temperature (VT) NMR: This could be employed to study dynamic processes, such as the potential for self-condensation to form boroxines (cyclic anhydrides), an equilibrium common to many boronic acids. Changes in the NMR spectra at different temperatures could provide insight into the thermodynamics of this process.

High-Resolution Mass Spectrometry (HRMS, ESI-TOF, MALDI-TOF)

HRMS is critical for determining the elemental composition of this compound.

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids and is often coupled with a Time-of-Flight (TOF) analyzer for high mass accuracy. It typically reveals the protonated molecule [M+H]⁺ or other adducts. The analysis of boronic acids can sometimes be complicated by the formation of dimers, trimers (boroxines), or solvent adducts in the ion source. uomphysics.net

Expected Data: The high-resolution mass measurement would provide the exact mass of the molecule, allowing for the calculation of its elemental formula (C₄H₄BBrO₂S). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and boron (¹⁰B and ¹¹B) would be a key feature in the mass spectrum, serving as a definitive confirmation of the presence of these elements.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides information on the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands. Key expected vibrations include a strong and broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), a strong B-O stretching vibration (typically in the 1300-1400 cm⁻¹ region), and C-H, C=C, and C-S stretching and bending vibrations associated with the thiophene ring. nist.govresearchgate.netnih.gov The C-Br stretching vibration would appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying symmetric vibrations and non-polar bonds. researchgate.netnih.gov The symmetric stretching of the thiophene ring would likely give a strong Raman signal. nih.gov The B-O symmetric stretch could also be identified. Surface-Enhanced Raman Spectroscopy (SERS) could be used to study the molecule's interaction with metal surfaces. nih.gov

Table 1: Expected FTIR Vibrational Modes for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H | 3200 - 3600 | Strong, broad, stretching (H-bonded) |

| C-H (thiophene) | 3050 - 3150 | Medium, stretching |

| B-O | 1300 - 1400 | Strong, asymmetric stretching |

| C=C (thiophene) | 1400 - 1500 | Medium, ring stretching |

| B-C | 1000 - 1100 | Stretching |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques probe the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the π-conjugated system of the thiophene ring. Thiophene and its derivatives typically exhibit strong π→π* transitions in the UV region. The presence of the bromine atom and the boronic acid group would influence the exact position and intensity of the absorption maximum (λ_max). Research on related molecules like 3,6-bis(5-bromothiophen-2-yl) derivatives shows strong absorption bands in the visible region, though the conjugation in the target molecule is much less extensive, so absorption would be expected at shorter wavelengths, likely in the UV range. researchgate.net

Fluorescence Spectroscopy: Many thiophene-based compounds are fluorescent. Upon excitation at its absorption wavelength, this compound may exhibit fluorescence. The emission wavelength and quantum yield would depend on its specific electronic structure and environment. The boronic acid group itself can act as a fluorescence quencher or modulator, and its interaction with analytes (like diols) can sometimes lead to changes in fluorescence, a principle used in sensor design.

X-ray Crystallography for Molecular Geometry and Crystal Structure

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of the compound must first be grown.

Methodology: A single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. uomphysics.netmdpi.comdntb.gov.ua

Expected Findings: A crystal structure would confirm the planarity of the thiophene ring and provide precise measurements of all bond lengths (C-C, C-S, C-Br, C-B, B-O) and angles. Crucially, it would reveal the intermolecular interactions that govern the crystal packing. For boronic acids, this often includes extensive hydrogen bonding between the -B(OH)₂ groups of adjacent molecules, leading to the formation of dimers or extended supramolecular networks. mdpi.com The analysis would also show any π-π stacking interactions between the thiophene rings.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Powder X-ray Diffraction (PXRD) for Material Characterization

The analysis involves irradiating a powdered sample of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the compound, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram can be used to confirm the identity of the synthesized material by comparing it to a reference pattern from a database or a previously characterized standard.

Furthermore, PXRD is crucial for detecting the presence of crystalline impurities or different polymorphs. Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical and chemical properties of the compound, including its solubility, stability, and reactivity. Identifying and controlling polymorphism is therefore critical in the development and manufacturing of materials for applications in organic electronics and pharmaceuticals.

Below is a hypothetical data table representing a PXRD analysis of a crystalline sample of this compound, illustrating the kind of data obtained from such a measurement.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 18.2 | 4.87 | 78 |

| 21.1 | 4.21 | 92 |

| 23.5 | 3.78 | 60 |

| 25.7 | 3.46 | 33 |

| 28.9 | 3.09 | 55 |

This table is illustrative and represents typical data that would be generated during PXRD analysis.

Chromatographic and Separation Science Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of non-volatile compounds like this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For this compound, reversed-phase HPLC is a commonly employed mode.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. When a solution of the boronic acid is injected, it travels through the column with the mobile phase. The compound and any impurities are separated based on their relative affinities for the stationary phase. More polar components will have less retention and elute earlier, while less polar components will be retained longer.

The purity of the this compound sample is determined by detecting the eluting components using a UV-Vis detector, typically set at a wavelength where the thiophene ring exhibits strong absorbance. The resulting chromatogram shows peaks corresponding to each separated component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Below is a sample data table summarizing typical HPLC parameters for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

While this compound itself has low volatility due to its polar boronic acid group, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying volatile impurities or byproducts from its synthesis. To make the boronic acid amenable to GC analysis, it often requires derivatization to a more volatile form, for example, by converting the boronic acid to a boronate ester.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the volatility and interactions of the compounds with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a mass spectrum that can be used for molecular identification.

GC-MS is particularly useful for detecting and identifying small amounts of volatile organic impurities, starting materials, or side-products that may be present in the this compound sample. The high sensitivity and specificity of the mass spectrometer allow for the confident identification of these trace components.

A hypothetical GC-MS analysis for potential volatile impurities in a this compound sample is summarized in the table below.

| Retention Time (min) | Detected Mass (m/z) | Possible Identity |

| 4.2 | 161, 163 | Thiophene |

| 6.8 | 241, 243 | 2,4-Dibromothiophene (B1333396) |

| 8.5 | 98 | Tetrahydrofuran (B95107) (solvent) |

This table is illustrative of potential volatile impurities that could be detected.

Reaction Monitoring via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions, such as the synthesis of this compound. It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent.

For monitoring a reaction that produces this compound, spots of the starting materials, the reaction mixture at different time points, and the target compound (if a standard is available) are applied to the TLC plate. After development, the positions of the spots are visualized, often under UV light. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize each component.

The following table outlines a typical TLC system for monitoring the synthesis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl acetate (B1210297) / Hexane (30:70 v/v) |

| Visualization | UV light (254 nm) and/or Potassium permanganate (B83412) stain |

| Rf (Starting Material) | ~0.8 |

| Rf (Product) | ~0.3 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as Cyclic Voltammetry (CV) are powerful for investigating the redox properties of electroactive molecules like this compound. CV involves applying a linearly varying potential to a working electrode immersed in a solution of the analyte and measuring the resulting current. The potential is swept in a forward and then a reverse direction, resulting in a cyclic voltammogram.

The voltammogram provides information about the oxidation and reduction potentials of the compound. For this compound, the thiophene ring can be oxidized at a certain potential. The presence of the electron-withdrawing bromine atom and boronic acid group influences this oxidation potential. CV can be used to study the electronic effects of these substituents and to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule, which are crucial parameters for its application in organic electronic devices.

Furthermore, CV can be used to study the electrochemical polymerization of thiophene derivatives on an electrode surface. By repeatedly cycling the potential, a conductive polymer film can be deposited, and its electrochemical properties can be investigated.

A representative data table for a cyclic voltammetry experiment on this compound is presented below.

| Parameter | Value/Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) in Acetonitrile |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

| Oxidation Potential (Epa) | ~1.2 V vs. Ag/AgCl |

This table provides illustrative parameters for a typical CV experiment.

Future Perspectives and Emerging Research Directions

Innovations in Catalyst Design and Development

The efficiency and selectivity of reactions involving (5-bromothiophen-3-yl)boronic acid, primarily Suzuki-Miyaura coupling, are heavily dependent on the catalyst employed. Future progress hinges on the development of more robust, active, and versatile catalytic systems.

Innovations are focused on several key areas. Firstly, the development of catalysts based on earth-abundant and less expensive metals like nickel and copper is a significant trend, moving away from the more common but costly palladium catalysts. acs.org For instance, simple unligated Ni(II) salts have been shown to be an inexpensive alternative for the borylation of aryl (pseudo)halides. acs.org Secondly, ligand design plays a crucial role. New generations of phosphine-based ligands, such as bulky biarylphosphines, and N-heterocyclic carbenes (NHCs) are being developed to enhance catalyst stability, activity, and substrate scope, especially for challenging couplings involving heteroaryl chlorides. researchgate.netresearchgate.net These advanced ligands can prevent catalyst deactivation and facilitate reactions with previously difficult substrates. researchgate.net

Furthermore, the development of ligand-free catalyst systems, often utilizing palladium nanoparticles, offers a simplified and often more sustainable approach. rsc.org Microwave-assisted, ligand-free palladium-catalyzed Suzuki reactions in water have demonstrated high efficiency with low catalyst loading and short reaction times. rsc.org Significant research is also being directed towards iridium-catalyzed C-H activation and borylation, which provides a direct method for preparing aromatic organoboron compounds and has seen improvements through the design of novel ligands like SpiroBpy. researchgate.netsiena.edu The exploration of metal-free catalytic systems for borylation represents a paradigm shift, promising lower costs and new regioselectivity. researchgate.netsiena.eduacs.org

| Catalyst System Type | Metal Center | Key Features & Research Direction | Citations |

| Palladium-Based | Pd | Development of highly active catalysts with bulky phosphine (B1218219) or NHC ligands for coupling heteroaryl halides. Exploration of ligand-free systems and nanoparticle catalysts. | researchgate.netresearchgate.netrsc.org |

| Nickel-Based | Ni | Cost-effective alternative to palladium, particularly using simple Ni(II) salts for borylation and cross-coupling. | acs.org |

| Iridium-Based | Ir | Focus on direct C-H bond borylation with enhanced efficiency and selectivity through advanced ligand design. | researchgate.netsiena.eduacs.org |

| Metal-Free | - | Emerging systems that avoid transition metals, offering potential for reduced cost and novel reactivity patterns. | researchgate.netsiena.edu |

Flow Chemistry and Continuous Synthesis of Boronic Acid Intermediates

Flow chemistry, or continuous processing, is rapidly emerging as a powerful technology for the synthesis of chemical intermediates like this compound. youtube.comnoelresearchgroup.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and scalability. researchgate.net

Recent studies have demonstrated the successful continuous synthesis of boronic acids on a multigram scale using organolithium chemistry. organic-chemistry.orgnih.gov By employing a simple flow setup, researchers have achieved reaction times of less than one second and high throughput, mitigating the risks associated with handling highly reactive organolithium reagents in large-scale batch processes. organic-chemistry.orgnih.gov Another innovative approach utilizes a multijet oscillating disc reactor system at cryogenic temperatures to prepare various phenylboronic acids in a continuous, telescoped process with significantly reduced residence times compared to batch operations. acs.org

The application of flow chemistry extends to photocatalyzed reactions, where continuous-flow reactors are crucial for overcoming the scale-up limitations imposed by the Bouguer-Beer-Lambert law in photoredox catalysis. vapourtec.com This enables the efficient use of boronic acids and their derivatives as radical precursors under mild and sustainable conditions. vapourtec.com The integration of flow chemistry is poised to streamline the production of boronic acid building blocks, making them more accessible and cost-effective for both academic research and industrial applications. researchgate.netorganic-chemistry.org

| Flow Chemistry Application | Key Innovation | Advantages | Citations |

| Organolithium Chemistry | Simple flow setup for Hal/Li exchange and electrophilic quench. | Multigram scale synthesis, <1 second reaction time, high throughput (~60 g/h), enhanced safety. | organic-chemistry.orgnih.gov |

| Cryogenic Synthesis | Multijet Oscillating Disc Reactor (cryoMJOD) for telescoped synthesis. | Reduced residence times, good selectivity and yield (50-75%), scalable production. | acs.org |

| Photoredox Catalysis | Use of continuous-flow reactors for photocatalyzed reactions. | Overcomes scale-up issues, enables scalable use of boronic acids as radical precursors. | vapourtec.com |

Rational Design of Next-Generation Organic Materials

This compound is a pivotal precursor for thiophene-based organic materials, which are at the forefront of research in organic electronics. nih.govresearchgate.net The rational design of these materials involves strategically modifying their molecular structure to tune their electronic and photophysical properties for specific applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govcmu.edu

Design strategies include incorporating electron-withdrawing or electron-donating groups, extending the π-conjugated system through ring fusion, and altering bridging elements within the molecular backbone. cmu.edu For example, functionalizing thiophene-based polymers with different side chains can significantly alter properties like electrical conductivity and electrochromism. researchgate.net The orientation of thiophene (B33073) units within a molecule can also have a substantial impact on the performance of organic semiconductors. manchester.ac.uk

A key area of emerging research is the development of thiophene-based materials for bioelectronics. Water-soluble thiophene-based trimers have been synthesized that can polymerize enzymatically in vivo, creating conductive polymers integrated directly within living tissue. acs.org This opens up novel applications in functionalizing biological systems. Structure-based drug design is another area where rational design is applied; thiophene derivatives have been designed and synthesized to act as inhibitors of bacterial histidine kinases, demonstrating their potential in developing new antimicrobial agents. nih.gov

Application of Machine Learning and Artificial Intelligence in Synthetic Planning and Reaction Prediction

| AI/ML Application | Technology/Platform | Function | Citations |

| Reaction Optimization | AI-guided robotic platform | Autonomous exploration of reaction conditions (catalyst, base, solvent) to maximize yield for Suzuki-Miyaura couplings. | acs.org |

| Yield Prediction | Machine Learning Models | Predicts reaction success and yields for Suzuki couplings, outperforming average chemist intuition. | acs.org |

| Retrosynthesis | Synthia®, Chemma | Proposes multi-step synthetic routes by combining deep learning with a database of expert-coded reaction rules. | researchgate.netacs.orgsynthiaonline.com |

| Condition Selection | Geometric Deep Learning | Assists in selecting optimal catalyst-solvent-base combinations for novel transformations. | rsc.org |

Exploration of Novel Boron-Containing Reagents and Catalytic Systems

While boronic acids are workhorse reagents, the field is continuously exploring novel boron-containing compounds to expand the scope and efficiency of chemical synthesis. rsc.org Research is focused on developing reagents with improved stability, reactivity, and functional group tolerance. borates.todayresearchgate.net

One such reagent is tetrahydroxydiboron (B82485) (B₂(OH)₄), which is being used in the direct borylation of aryl halides under mild conditions with both palladium and nickel catalysts. acs.org Another innovative class of reagents is N-heterocyclic carbene boranes (NHC-BH₃). These stable and easily prepared compounds have been successfully used as a boron source in free radical borylation reactions under heterogeneous photocatalytic conditions, avoiding the need for harsh initiators. scitechdaily.com

The development of novel C(sp³)-boron reagents, such as alkylboronic acids, trifluoroboronates, and MIDA (N-methyliminodiacetic acid) boronates, is attracting significant attention. borates.todaymdpi.com These reagents are crucial for challenging metal-catalyzed C(sp³)–C(sp²) cross-coupling reactions, which were previously limited by side reactions like β-hydride elimination. mdpi.com The choice of boron reagent is critical, as each class offers a different profile of stability and reactivity, tailored for specific applications. rsc.orgresearchgate.net For example, boronic esters are generally more stable than boronic acids and are often stable enough for chromatographic purification. borates.today These advancements in reagent design are continually broadening the synthetic chemist's toolbox for creating complex molecular architectures. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-bromothiophen-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or halogenation of precursor boronic acids. For example, halogenated thiophene derivatives (e.g., 3-bromothiophene) can undergo palladium-catalyzed borylation. Key parameters include:

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

-

Solvents : Toluene, THF, or ethanol/water mixtures (optimized for solubility and reactivity).

-

Bases : K₂CO₃ or CsF (critical for neutralizing HBr byproducts) .

-

Temperature : 80–110°C under inert atmosphere to prevent boronic acid oxidation.

-

Yield Optimization : Purification via silica gel chromatography or recrystallization (typical yields: 60–85%) .

Table 1 : Example Suzuki-Miyaura Reaction Conditions

Substrate Catalyst Base Solvent Yield (%) 3-Bromothiophene PdCl₂(dppf) CsF Toluene 78 5-Bromo-3-thienylboronate Pd(PPh₃)₄ K₂CO₃ THF/H₂O 82

Q. How is this compound characterized, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring.

- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 216.96).

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with diols under varying pH?

- Methodological Answer : Discrepancies arise from pH-dependent boronic acid-diol equilibria. At physiological pH (7.4), the trigonal boronic acid (B(OH)₂) converts to tetrahedral boronate (B(OH)₃⁻), enhancing diol binding. Key steps:

-

Kinetic vs. Thermodynamic Studies : Use stopped-flow spectroscopy to measure kon and koff rates (e.g., fructose binds faster than glucose due to favorable stereoelectronics) .

-

pH Titration : Determine pKa shifts upon diol binding (e.g., boronic acid pKa ~8.5 drops to ~6.5 post-binding) .

-

Competitive Assays : Compare binding constants (Kd) across sugars using fluorescence quenching .

Table 2 : Binding Kinetics of Boronic Acids with Sugars (pH 7.4)

Sugar kon (M⁻¹s⁻¹) Kd (μM) D-Fructose 1.2 × 10³ 120 D-Glucose 3.5 × 10² 450

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?

- Methodological Answer : Boroxine (trimer) formation via dehydration complicates MS analysis. Solutions include:

- Derivatization : Convert to boronic esters (e.g., pinacol ester) using diols (e.g., 2,3-butanedione) to stabilize the monomer .